molecular formula C25H36O5 B018349 6-Exomethylenesimvastatin CAS No. 121624-18-8

6-Exomethylenesimvastatin

Cat. No.: B018349
CAS No.: 121624-18-8
M. Wt: 416.5 g/mol
InChI Key: WDTQWJUBUXHODX-BGYTUHEHSA-N
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Description

6-Exomethylenesimvastatin is a derivative of simvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is characterized by the presence of an exomethylene group, which distinguishes it from its parent compound, simvastatin .

Scientific Research Applications

6-Exomethylenesimvastatin has a wide range of applications in scientific research:

Safety and Hazards

When handling 6-Exomethylenesimvastatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . Serious adverse events, such as elevated levels of liver enzymes and creatine kinase, were reported more frequently with Simvastatin than with control .

Mechanism of Action

Target of Action

6-Exomethylenesimvastatin, also known as 6’-Exomethylene simvastatin, is a derivative of simvastatin, which belongs to the class of drugs known as statins . The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol, thereby lowering the levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . By reducing the production of these lipids, this compound can help manage abnormal lipid levels and reduce the risk of atherosclerotic cardiovascular disease .

Pharmacokinetics

The pharmacokinetic properties of this compound are likely to be similar to those of simvastatin, given their structural similarities . Simvastatin is absorbed orally, undergoes extensive first-pass extraction in the liver (the primary site of action), and is metabolized by CYP3A4 isoenzymes . These properties can influence the drug’s bioavailability and potential for drug interactions .

Result of Action

The primary result of this compound’s action is the reduction of LDL cholesterol levels . This can lead to a decrease in the risk of cardiovascular events, including heart attacks and strokes . Additionally, statins like this compound have been associated with plaque stabilization, reversal of endothelial dysfunction, and decreased thrombogenicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain foods and drugs can interact with statins, affecting their metabolism and efficacy . For example, grapefruit juice can increase the levels of statins in the body, potentially leading to side effects . Therefore, it’s important for patients to discuss their diet and any other medications they’re taking with their healthcare provider.

Biochemical Analysis

Biochemical Properties

6-Exomethylenesimvastatin, like simvastatin, is believed to inhibit the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . This interaction with HMG-CoA reductase is a crucial aspect of this compound’s biochemical role.

Cellular Effects

This compound may influence cell function by altering lipid metabolism, similar to simvastatin. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound likely involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a precursor to cholesterol . This could lead to changes in gene expression related to cholesterol synthesis.

Temporal Effects in Laboratory Settings

Simvastatin, a related compound, has been shown to have long-term effects on cellular function, including reduced cholesterol synthesis .

Dosage Effects in Animal Models

Studies on simvastatin have shown dose-dependent effects, including reduced cholesterol levels and potential adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in the mevalonate pathway due to its inhibition of HMG-CoA reductase . This could affect metabolic flux and levels of various metabolites, including those involved in cholesterol synthesis.

Transport and Distribution

Simvastatin is known to be quickly absorbed and distributed to the liver after oral administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Exomethylenesimvastatin typically involves the modification of simvastatinThe process often involves the use of reagents such as methylene iodide and strong bases like potassium tert-butoxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Exomethylenesimvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Simvastatin
  • Atorvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin

Properties

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTQWJUBUXHODX-BGYTUHEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153319
Record name 6-Exomethylenesimvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121624-18-8
Record name 6-Exomethylenesimvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Exomethylenesimvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EXOMETHYLENESIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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